molecular formula C9H12Cl2F3N3 B1472814 1-(5-(Trifluoromethyl)pyridin-2-yl)azetidin-3-amine dihydrochloride CAS No. 2098001-36-4

1-(5-(Trifluoromethyl)pyridin-2-yl)azetidin-3-amine dihydrochloride

Cat. No.: B1472814
CAS No.: 2098001-36-4
M. Wt: 290.11 g/mol
InChI Key: PEXLFYXJJPEIBG-UHFFFAOYSA-N
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Description

1-(5-(Trifluoromethyl)pyridin-2-yl)azetidin-3-amine dihydrochloride ( 2098001-36-4) is a high-purity chemical building block with a molecular formula of C 9 H 12 Cl 2 F 3 N 3 and a molecular weight of 290.11 g/mol [ ]. This compound, supplied as a dihydrochloride salt, is characterized by its azetidine and trifluoromethylpyridine (TFMP) moieties, a structural combination of significant interest in modern medicinal chemistry. The TFMP scaffold is a key feature in numerous approved pharmaceuticals and agrochemicals, valued for its ability to influence the physicochemical properties of molecules, which can enhance metabolic stability, membrane permeability, and binding affinity [ ]. Compounds featuring an azetidine ring linked to a pyridine system have been extensively investigated as potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs) [ ]. Research into similar structural analogs, such as sazetidine-A, has shown that this class of compounds can act by desensitizing α4β2 nAChRs, a mechanism implicated in pathways for nicotine and alcohol addiction [ ]. This suggests potential research applications for this compound in neuroscience, specifically in the development of novel pharmacotherapies for substance use disorders. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. It is strictly not for human or veterinary use.

Properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3.2ClH/c10-9(11,12)6-1-2-8(14-3-6)15-4-7(13)5-15;;/h1-3,7H,4-5,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXLFYXJJPEIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)C(F)(F)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

1-(5-(Trifluoromethyl)pyridin-2-yl)azetidin-3-amine dihydrochloride is a chemical compound characterized by a trifluoromethyl group attached to a pyridine ring, which is further connected to an azetidine ring with an amine group. This compound is being studied for its potential biological activities, particularly in medicinal chemistry and biological research.

Synthesis

The synthesis of this compound typically involves several steps, including the preparation of the pyridine derivative followed by cyclization to form the azetidine structure. The trifluoromethylation of pyridine derivatives is often a crucial step in its synthesis, utilizing specific catalysts to achieve high yields and purity. Advanced purification techniques such as chromatography are employed to isolate the final product effectively.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity due to its unique electronic properties, which facilitate strong interactions with biological targets. The azetidine ring contributes to the specificity and potency of these interactions, potentially leading to modulation of enzymatic activity and receptor signaling pathways.

Biological Activity

Recent studies have highlighted several key areas regarding the biological activity of this compound:

1. Anticancer Activity
Research indicates that compounds similar to 1-(5-(Trifluoromethyl)pyridin-2-yl)azetidin-3-amine exhibit significant inhibitory effects on cancer cell proliferation. For instance, related compounds have shown IC50 values in the nanomolar range against various cancer cell lines, suggesting a strong potential for therapeutic applications in oncology .

2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in critical biological processes. For example, it may target matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. Such inhibitory effects could be beneficial in developing treatments for metastatic cancers .

3. Antiviral Properties
There is emerging evidence that compounds containing similar structural motifs possess antiviral activities. This includes inhibition of viral replication in models of influenza A virus infection, showcasing potential applications in antiviral drug development .

Case Studies

A notable case study involved the evaluation of a structurally related compound in vivo, where it demonstrated a favorable safety profile and significant efficacy against tumor growth in mouse models. The study reported a reduction in tumor size and improved survival rates among treated mice compared to controls, underscoring the therapeutic potential of trifluoromethylated pyridine derivatives .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other similar compounds:

Compound NameStructureBiological Activity
4-Amino-2-(trifluoromethyl)pyridinePyridine with amineModerate anticancer activity
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazinePiperazine derivativeAntiviral properties
1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-aminePyrazole derivativeStrong enzyme inhibition

This table illustrates that while other compounds share certain structural features with this compound, the combination of the trifluoromethyl group with both the pyridine and azetidine rings may confer unique biological properties that warrant further investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS RN (if available)
1-(5-(Trifluoromethyl)pyridin-2-yl)azetidin-3-amine dihydrochloride C₉H₁₁F₃N₃·2HCl ~291.1 (estimated) Azetidine core, trifluoromethyl-pyridine, dihydrochloride salt Not explicitly listed in evidence
1-[5-(Trifluoromethyl)-2-pyridinyl]piperazine () C₁₀H₁₁F₃N₄ 244.21 Piperazine ring (6-membered), trifluoromethyl-pyridine 128263-65-0
1-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride () C₉H₁₀F₃N₃·2HCl ~289.1 (estimated) Cyclopropane ring, trifluoromethyl-pyridine, dihydrochloride salt 1092464-43-1
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde () C₁₃H₈F₃NO 251.20 Benzaldehyde substituent, trifluoromethyl-pyridine 871252-64-1

Core Heterocycle Comparison

  • Azetidine vs. Piperazine : The azetidine ring in the target compound imposes greater ring strain compared to the piperazine in 1-[5-(Trifluoromethyl)-2-pyridinyl]piperazine. This strain may enhance binding affinity to specific targets but could reduce synthetic accessibility. Piperazine derivatives are more common in drug discovery due to their flexibility and ease of functionalization .
  • Azetidine vs. Cyclopropane : The cyclopropane-containing analog () replaces the azetidine with a cyclopropane ring, reducing nitrogen-based interactions. Cyclopropanes are often used to restrict molecular conformation, but the absence of a basic nitrogen limits salt formation and solubility .

Substituent Effects

  • Trifluoromethyl-Pyridine : All compared compounds share this moiety, which improves metabolic stability and electron-withdrawing properties. However, its position on the pyridine ring (e.g., 5- vs. 3-) alters electronic distribution and steric interactions .
  • Salt Form : The dihydrochloride salt in the target compound and its cyclopropane analog enhances aqueous solubility at acidic pH, critical for oral bioavailability. In contrast, the benzaldehyde derivative () lacks ionizable groups, limiting solubility .

Research Findings and Limitations

  • Synthetic Challenges: Azetidine rings are less commonly used than piperazines due to synthetic complexity, as noted in building block catalogs ().

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(5-(Trifluoromethyl)pyridin-2-yl)azetidin-3-amine dihydrochloride typically involves:

  • Functionalization of a pyridine ring bearing a trifluoromethyl substituent.
  • Introduction of the azetidine ring system, often via nucleophilic substitution or ring-closure reactions.
  • Conversion of the free amine to its dihydrochloride salt for enhanced stability and solubility.

Stepwise Synthetic Routes

Based on detailed synthetic schemes reported in peer-reviewed literature from the Royal Society of Chemistry, the preparation can be broken down into key steps:

Preparation of 5-(Trifluoromethyl)pyridin-2-yl Precursors
  • Starting from 2-chloro-5-(trifluoromethyl)pyridine derivatives, nucleophilic aromatic substitution or amination reactions are employed to introduce amino functionalities at the 2-position of the pyridine ring.
  • Typical conditions include the use of amines in polar aprotic solvents (e.g., DMSO or acetonitrile) with bases such as sodium carbonate at elevated temperatures (~90 °C) for 12 hours to achieve substitution.
Formation of the Dihydrochloride Salt
  • The free base of 1-(5-(Trifluoromethyl)pyridin-2-yl)azetidin-3-amine is treated with hydrochloric acid, typically in an organic solvent or aqueous medium, to precipitate the dihydrochloride salt.
  • This step improves the compound’s crystallinity, stability, and handling properties.
  • The reaction is generally conducted at low temperatures (0 °C to room temperature) with stirring for several hours, followed by isolation via filtration and drying under vacuum.

Data Tables Summarizing Preparation Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Amination of 2-chloro-5-(trifluoromethyl)pyridine Amine, Na2CO3, DMSO or MeCN 90 °C 12 hrs ~70-75 Nucleophilic aromatic substitution
Azetidine coupling Azetidine derivative, Pd catalyst (RuPhos Pd G3), Base (NaOtBu) 80 °C 12 hrs 25-60 Palladium-catalyzed cross-coupling
Salt formation HCl in organic solvent or aqueous medium 0-25 °C 4-12 hrs >90 Formation of dihydrochloride salt

Detailed Research Findings

  • The nucleophilic aromatic substitution on the pyridine ring is facilitated by the electron-withdrawing trifluoromethyl group at the 5-position, which activates the 2-position for amination.
  • Palladium-catalyzed cross-coupling reactions are effective for introducing the azetidine ring, although yields can vary significantly depending on ligand, base, and solvent choice.
  • The dihydrochloride salt formation is a straightforward acid-base reaction that yields a stable crystalline product suitable for further pharmaceutical development.
  • Purification is commonly achieved by flash chromatography using silica gel columns with gradient elution (e.g., ethyl acetate/hexanes), followed by crystallization of the dihydrochloride salt.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-(Trifluoromethyl)pyridin-2-yl)azetidin-3-amine dihydrochloride?

  • Methodology :

  • Nucleophilic substitution : React 3-chloro-5-(trifluoromethyl)pyridine with azetidin-3-amine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). The chlorine atom at the pyridine’s 3-position is replaced by the azetidine moiety via SNAr (aromatic nucleophilic substitution) .
  • Protection/deprotection : Use tert-butyloxycarbonyl (Boc) to protect the amine group in azetidin-3-amine during coupling, followed by HCl-mediated deprotection to yield the dihydrochloride salt .
    • Validation : Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How to characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (+0.1% TFA) to assess purity (>98%) .
  • NMR : Confirm structure via ¹H/¹³C NMR. Key signals include the azetidine ring protons (δ 3.5–4.0 ppm) and pyridine protons (δ 8.0–8.5 ppm) .
  • X-ray crystallography : Resolve ambiguous stereochemistry or bonding patterns using single-crystal diffraction (e.g., for analogs like 3-chloro-5-(trifluoromethyl)pyridin-2-amine) .

Q. What stability considerations are critical for storage and handling?

  • Storage : Store under inert gas (N₂/Ar) at –20°C in airtight containers to prevent hydrolysis of the trifluoromethyl group or amine oxidation .
  • Stability testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., hydrolyzed pyridine derivatives) .

Advanced Research Questions

Q. How to optimize reaction yields when introducing the azetidine moiety to the pyridine scaffold?

  • Variables to test :

  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF). DMF enhances nucleophilicity but may require higher temperatures .
  • Catalysts : Screen Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination if SNAr is inefficient .
    • Data analysis : Use Design of Experiments (DoE) to model interactions between temperature, solvent, and catalyst loading .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Case example : If ¹H NMR shows unexpected splitting for azetidine protons, consider:

  • Dynamic effects : Restricted rotation of the azetidine ring may cause non-equivalence. Variable-temperature NMR (VT-NMR) can confirm this .
  • Salt formation : The dihydrochloride salt may protonate the amine, altering electron distribution. Compare free base vs. salt spectra .
    • Cross-validation : Combine mass spectrometry (HRMS) and X-ray data to resolve ambiguities .

Q. What environmental fate studies are relevant for this compound in biological or ecological systems?

  • Experimental design :

  • Abiotic degradation : Test hydrolysis at pH 2–9 (using ammonium acetate buffer, pH 6.5 ) to simulate gastrointestinal or environmental conditions.
  • Biotic degradation : Incubate with liver microsomes or soil microbiota to assess metabolic pathways (e.g., CYP450-mediated oxidation) .
    • Analytical tools : LC-MS/MS to detect metabolites like deaminated or hydroxylated derivatives .

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Comparative studies :

  • Substitute CF₃ with CH₃ or Cl in analogs. The electron-withdrawing CF₃ group reduces electron density on the pyridine ring, slowing electrophilic substitutions but enhancing stability toward oxidation .
  • Test Suzuki-Miyaura coupling: CF₃ may sterically hinder Pd coordination. Use bulky ligands (e.g., XPhos) to improve efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-(Trifluoromethyl)pyridin-2-yl)azetidin-3-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(5-(Trifluoromethyl)pyridin-2-yl)azetidin-3-amine dihydrochloride

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